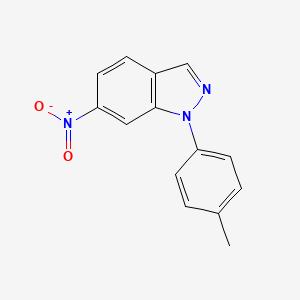

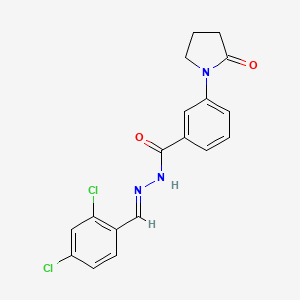

1-(4-甲基苯基)-6-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Synthesis Route: A study by Tang Yan-feng (2012) details a synthesis route for a related compound, 4-(benzyloxy)-1H-indazole, which is synthesized via a multi-step reaction including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis.

Molecular Structure Analysis

- Crystal Structure: Mohammed Naas et al. (2016) conducted a study on 1-Methyl-5-nitro-3-phenyl-1H-indazole, revealing that the indazole ring system and nitro group are nearly coplanar, with significant dihedral angles between the phenyl ring and the indazole system (Naas et al., 2016).

Chemical Reactions and Properties

- Reactivity of Related Compounds: A study by Tayseer A. Abdallah et al. (2007) discusses the synthesis and reactivity of related compounds like 4-Nitrophenyl-1-piperidinostyrene, which reacts with various compounds to yield different derivatives.

Physical Properties Analysis

- Crystallographic Analysis: Xing-qin Zhou et al. (2010) studied 2-(4-Methylphenyl)-2H-indazole, revealing insights into the planarity of the indazole ring system and the dihedral angle with the attached p-tolyl substituent (Zhou et al., 2010).

Chemical Properties Analysis

- Regiospecificity in Substitution: The study by A. Starosotnikov et al. (2004) highlights the regiospecificity of nucleophilic substitution in a related compound, 4,6-dinitro-1-phenyl-1H-indazole, leading to selective replacement of the nitro group at specific positions (Starosotnikov et al., 2004).

科学研究应用

腐蚀抑制:包括吲唑在内的杂环二唑类化合物因其对酸性铁腐蚀的抑制性能而受到研究。这些化合物增加了电荷转移电阻,证明了它们作为工业应用中的腐蚀抑制剂的潜力 (Babić-Samardžija 等人,2005)。

合成途径:对各种吲唑衍生物(包括 1-(4-甲基苯基)-6-硝基-1H-吲唑)的合成研究提供了对这些化合物的化学过程和产率的见解。这对于它们在药物化学和材料科学中的应用至关重要 (唐岩峰,2012)。

生物学重要性:6-硝基-1H-吲唑的 2-氮杂环丁酮衍生物的合成已得到探索,揭示了它们的抗菌、抗真菌、抗结核和抗炎活性。此类研究对于制药应用具有重要意义 (Samadhiya 等人,2012)。

光转换研究:对吲唑衍生物(包括甲基转化为甲酰基)的光转换性质的研究与了解它们的光化学行为有关,这在材料科学和光物理学中具有影响 (Land & Frasca,1970)。

热稳定性和声学特性:对与吲唑化学相关的能量 1,2,4-三唑的热稳定性和声学指纹光谱的研究对于推进剂和炸药的应用很重要,特别是在航空航天技术中 (Rao 等人,2016)。

抗微生物活性:对与吲唑结构相似的各种三唑衍生物的制备的研究显示出对结核分枝杆菌的显着抗菌活性。此类研究有助于开发用于细菌感染的新疗法 (Boechat 等人,2011)。

抗惊厥活性:某些三唑衍生物的合成和抗惊厥活性的评估表明在神经学和药理学中的潜在应用 (Küçükgüzel 等人,2004)。

属性

IUPAC Name |

1-(4-methylphenyl)-6-nitroindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDESDYMFIPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-6-nitro-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)